molecular formula C20H26N4O2 B5843208 2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5843208
M. Wt: 354.4 g/mol
InChI Key: ZIDNLXGACQKCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a tert-butyl group, a phenoxy group, a pyrimidinyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(tert-butyl)phenol with 2-chloroethylamine to form an intermediate, which is then reacted with 4-(2-pyrimidinyl)piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(tert-Butyl)phenoxy]-4-methylphenylamine
  • 2-{1-[2-({6-[4-(tert-butyl)phenoxy]-3-pyridinyl}amino)-2-oxoethyl]cyclopentyl}acetic acid

Uniqueness

Compared to similar compounds, 2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)16-5-7-17(8-6-16)26-15-18(25)23-11-13-24(14-12-23)19-21-9-4-10-22-19/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDNLXGACQKCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.